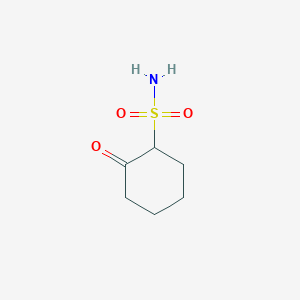
2-Oxocyclohexane-1-sulfonamide
Cat. No. B2470528
Key on ui cas rn:
96355-25-8
M. Wt: 177.22
InChI Key: KPEGCOJWEBRSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08828995B2
Procedure details


Thereafter, the mixture was cooled to −60° C. and sulfamoyl chloride (11.85 g) in anhydrous THF (100 ml) was added dropwise (temperature increase from −60° C. to about −40° C.). The mixture was then cooled to −60° C. Then a solution of Hünig's base (13.3 g) in anhydrous THF (50 ml) was added gradually. The mixture was warmed up to room temperature and stirred for 2 hours. An unstirrable oil was the result. The THF was decanted off, and the oily residue was dissolved in methanol and filtered through silica gel. Subsequently, the methanol was removed under reduced pressure. The residue was dissolved completely in boiling 1:1 ethyl acetate/n-heptane (40 ml). After cooling to room temperature, the solution was cooled to 5° C. in a refrigerator. The precipitate was subsequently filtered off with suction using a frit. This gave the product (5.3 g) with a molecular weight of 177.2 g/mol (C6H11NO3S), MS (EST): m/e=178 (M+H+).



Identifiers


|
REACTION_CXSMILES
|
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[CH3:6][CH2:7]N(C(C)C)C(C)C.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[O:18]=[C:19]1[CH2:15][CH2:16][CH2:17][CH2:7][CH:6]1[S:1]([NH2:2])(=[O:4])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.85 g
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(temperature increase from −60° C. to about −40° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to −60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed up to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF was decanted off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the oily residue was dissolved in methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the methanol was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved completely
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to 5° C. in a refrigerator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was subsequently filtered off with suction
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(CCCC1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

